(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c1-12-2-7-16(21)8-17(12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREADXQWDZSYCV-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13ClN2OS
- Molecular Weight : 352.84 g/mol
- CAS Number : 7183179
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it may inhibit certain metalloproteinases, which are implicated in cancer metastasis and cardiovascular diseases.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance, a study demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and cyclin D1.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. A study reported that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Inhibition of ADAMTS Proteins
Recent findings have highlighted the compound's ability to inhibit ADAMTS7, a protein associated with cardiovascular diseases. This inhibition was linked to reduced vascular smooth muscle cell migration, suggesting a potential therapeutic role in preventing atherosclerosis .
Data Tables
Case Studies
- Anticancer Study : In vitro studies using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .
- Antimicrobial Efficacy : A series of experiments assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it had an MIC of 32 µg/mL against S. aureus, demonstrating its potential as an alternative antibacterial agent .
- Cardiovascular Implications : In animal models, administration of the compound led to a significant reduction in neointimal hyperplasia following vascular injury, implicating its role as a therapeutic agent for vascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile ()
- Molecular Formula : C₂₅H₁₂ClN₃O₂S
- Key Differences : The thiazole 4-position is substituted with a benzo[f]chromen-3-one group instead of 4-chlorophenyl.
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile ()
- Molecular Formula : C₂₁H₁₆N₄O₃S
- Key Differences: Thiazole 4-substituent is 3,4-dimethoxyphenyl, and the acrylonitrile bears a 4-nitrophenylamino group.
- Impact : Methoxy groups improve solubility in polar solvents, while the nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions .
Variations in the Acrylonitrile Substituents
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
- Molecular Formula : C₁₉H₁₁Cl₂N₃O₂S
- Key Differences: The acrylonitrile group is substituted with a 1,3-benzodioxole-5-amino moiety.
Z-2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile ()
- Molecular Formula : C₁₁H₁₁ClN₂
- Key Differences: Smaller structure with dimethylamino instead of aryl-amino groups.
- Impact: Reduced steric hindrance and increased basicity due to the dimethylamino group, favoring faster reaction kinetics in alkylation reactions .
Comparative Data Table
Research Findings and Functional Implications
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s analogs in (compounds 4 and 5) exhibit triclinic (P 1) symmetry with two independent molecules per asymmetric unit. Planarity is disrupted by perpendicular fluorophenyl groups, suggesting steric effects from substituents like 5-fluoro-2-methylphenyl reduce crystallinity compared to smaller groups .
- highlights hydrogen-bonded hexamers (N–H···O/S and O–H···S) in triazole-thione derivatives, a feature absent in the target compound due to its acrylonitrile group. This difference may reduce thermal stability but improve solubility .
Electronic and Reactivity Profiles
- Nitro and methoxy substituents () lower LUMO energies by 1.2 eV compared to the target compound, enhancing electrophilicity for nucleophilic attack. Conversely, electron-donating groups like dimethylamino () raise HOMO energies, favoring oxidation reactions .
Q & A
Q. Challenges :
- Purity : Byproducts from incomplete condensation or isomerization require purification via column chromatography or recrystallization .
- Yield Optimization : Catalyst selection (e.g., palladium for cross-coupling) and solvent choice (e.g., acetonitrile for solubility) are critical for yields >60% .
Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~370–380 for [M+H]⁺) and fragmentation patterns to confirm structural integrity .
- X-ray Crystallography (if crystals form): Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the nitrile group) .
Advanced Question: How can researchers resolve contradictions in biological activity data across structurally similar compounds?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Substituent Effects : Compare analogs with differing substituents (e.g., 4-chlorophenyl vs. 4-nitrophenyl in ) to assess electronic/steric impacts on target binding .
- Assay Conditions : Control variables like pH, solvent (DMSO concentration ≤1%), and cell line specificity (e.g., HeLa vs. MCF-7 for cytotoxicity) .
- Computational Validation : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, correlating with experimental IC₅₀ values .
Q. Example Workflow :
Synthesize analogs with systematic substituent variations.
Test in parallel under standardized assay conditions.
Validate with MD simulations to identify key binding residues .
Advanced Question: What strategies can optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability : Perform accelerated stability testing in buffers (pH 1.2–7.4) to identify degradation pathways (e.g., hydrolysis of the nitrile group at acidic pH) .
- Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the thiazole ring .
- Prodrug Design : Modify the nitrile group to a hydrolytically stable prodrug (e.g., ester derivatives) that release the active compound in target tissues .
Q. Data-Driven Approach :
- Use HPLC-UV to quantify degradation products over time.
- Apply Arrhenius kinetics to predict shelf life at 25°C based on accelerated data .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
Core Modifications :
- Replace the thiazole ring with oxazole or pyridine to alter electron density and hydrogen-bonding capacity .
Substituent Screening :
- Test halogen variations (e.g., 5-fluoro vs. 5-chloro on the phenylamino group) to modulate lipophilicity (logP) and target affinity .
Biological Profiling :
- Screen against a panel of related targets (e.g., kinases or GPCRs) to identify off-target effects. Use SPR (surface plasmon resonance) for kinetic binding analysis .
Case Study :
shows that ethoxy/methoxy substitutions on the phenyl group enhance COX-2 selectivity by 10-fold. Apply similar logic to optimize for other targets .
Advanced Question: What computational methods are effective in predicting the compound’s interaction with novel biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into X-ray structures of potential targets (e.g., PDB IDs 1M17 for EGFR). Focus on π-π stacking with the thiazole ring and hydrogen bonds with the amino group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Lys721 in EGFR for hydrogen bonding) .
- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and HOMO-LUMO gaps to predict activity against untested targets .
Validation :
Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .
Advanced Question: How should researchers address discrepancies in synthetic yields reported across literature?
Methodological Answer:
Contradictions in yields (e.g., 40% vs. 70% for the condensation step) may stem from:
Q. Troubleshooting Protocol :
Replicate literature conditions exactly.
Systematically vary one parameter (e.g., catalyst loading) while holding others constant.
Use DoE (Design of Experiments) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
